2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate
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Overview
Description
2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate is a complex organic compound with significant potential in various scientific fields. This compound features a fluorinated phenyl group, which imparts unique chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the selective fluorination of bioactive molecules, which can alter their conformational preferences and properties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while reduction reactions may produce fluorinated alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate involves its interaction with molecular targets, such as enzymes and receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate specific signaling pathways, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound shares a similar structure but lacks the carbamoyl and sulfinic acid groups.
Ethyl 2-(4-fluorophenyl)hydrazinecarboxylate: This compound has a similar fluorinated phenyl group but differs in its functional groups and overall structure.
Uniqueness
2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S.C8H10FN/c16-12-7-5-11(6-8-12)9-10-17-15(18)13-3-1-2-4-14(13)21(19)20;9-8-3-1-7(2-4-8)5-6-10/h1-8H,9-10H2,(H,17,18)(H,19,20);1-4H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMGEZXBAVLPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)S(=O)[O-].C1=CC(=CC=C1CC[NH3+])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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